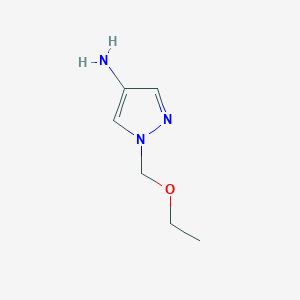
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains a methyl group and a chloro group attached to the pyrazole ring .
Applications De Recherche Scientifique
4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of polymers and other materials.
Mécanisme D'action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a way that inhibits the growth of certain pathogens .
Biochemical Pathways
Pyrazole derivatives have been associated with the inhibition of certain pathogens, suggesting they may interfere with the biochemical pathways these organisms use for growth and replication .
Result of Action
Some pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine in laboratory experiments include its low cost, easy availability, and low toxicity. It is also relatively stable and has a wide range of applications. However, the compound is not very soluble in water, and it can be difficult to control the reaction conditions.
Orientations Futures
There are a number of potential future directions for the use of 4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine. One potential direction is the development of new pharmaceuticals and agrochemicals that use the compound as a key ingredient. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the compound. Finally, further studies are needed to explore the potential of the compound as a catalyst in various reactions.
Méthodes De Synthèse
4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine is produced through a reaction between methylpyrazole and chlorine gas. The reaction is carried out in a reaction vessel at a temperature of around 100°C. The reaction is highly exothermic, and the reaction time is usually around 10 minutes. The reaction yields a white crystalline powder with a melting point of around 77°C.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine involves the reaction of 4-chloro-3-methyl-1H-pyrazole with formaldehyde and ammonium chloride in the presence of a reducing agent.", "Starting Materials": [ "4-chloro-3-methyl-1H-pyrazole", "Formaldehyde", "Ammonium chloride", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3-methyl-1H-pyrazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add formaldehyde and ammonium chloride to the reaction mixture.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction by adding water or a suitable acid to the mixture.", "Step 6: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |
| 1017785-44-2 | |
Formule moléculaire |
C5H8ClN3 |
Poids moléculaire |
145.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6267397.png)
